

stearyl palmitate chemical structure and properties

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Compound of Interest		
Compound Name:	Stearyl palmitate	
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An In-depth Technical Guide to Stearyl Palmitate

Introduction

Stearyl palmitate (C34H68O2) is a wax ester formed from the esterification of stearyl alcohol and palmitic acid.[1][2] It is a long-chain saturated ester that presents as a white, waxy solid at room temperature.[3] Due to its physicochemical properties, including a high melting point, hydrophobicity, and emollient characteristics, **stearyl palmitate** is a widely utilized ingredient in the cosmetics, personal care, and pharmaceutical industries.[4][5] This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and analysis for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

Stearyl palmitate is formally known by its IUPAC name, octadecyl hexadecanoate. It is the ester resulting from the formal condensation of the carboxyl group of palmitic acid (hexadecanoic acid) with the hydroxyl group of stearyl alcohol (1-octadecanol).

The chemical structure is depicted below:

Caption: Chemical structure of **stearyl palmitate**.

Physicochemical Properties



Stearyl palmitate's utility is largely dictated by its physical and chemical properties. As a long-chain wax ester, it is non-polar, insoluble in water, and solid at ambient temperatures. A summary of its key quantitative properties is presented in the table below.

Property	Value	Reference(s)
IUPAC Name	octadecyl hexadecanoate	
Synonyms	Octadecyl palmitate, Palmitic acid octadecyl ester	
CAS Number	2598-99-4	
Molecular Formula	C34H68O2	_
Molecular Weight	508.9 g/mol	_
Appearance	White to off-white or pale yellow crystals, flakes, or waxy solid	
Melting Point	55-61 °C (131-142 °F)	_
Boiling Point	~528.4 °C (estimated)	-
Density	~0.85 g/mL (at 20°C, estimated)	
Flash Point	>165 °C (>330 °F)	_
Solubility in Water	Insoluble (<1 mg/mL at 21°C)	-
Solubility in Organic Solvents	Soluble in warm organic solvents; solubility order: ethyl acetate > ethanol > acetone > methanol.	
LogP (octanol/water)	15.60 (estimated)	-
HLB Value	10	-

Synthesis and Purification

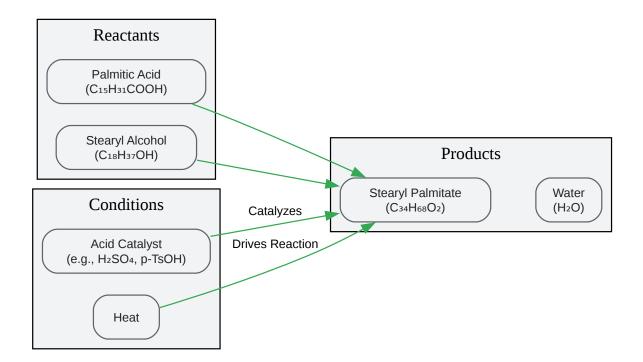


Stearyl palmitate can be synthesized through several methods, with direct esterification being the most common. Enzymatic synthesis offers a greener alternative.

Synthesis Methods

3.1.1 Direct Acid-Catalyzed Esterification (Fischer Esterification)

This method involves the reaction of palmitic acid and stearyl alcohol, typically in a 1:1 molar ratio, in the presence of an acid catalyst. The reaction proceeds by removing water to drive the equilibrium towards the ester product.



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Caption: Fischer esterification of stearyl palmitate.

3.1.2 Lipase-Catalyzed Synthesis

Enzymatic synthesis using lipases, such as immobilized Candida antarctica lipase (Novozym 435), offers high specificity and milder reaction conditions, aligning with green chemistry principles. This method avoids harsh acid catalysts and high temperatures.



Purification

The primary method for purifying **stearyl palmitate** is crystallization. The crude product is dissolved in a suitable heated organic solvent, such as ethanol or octanoic acid, followed by controlled cooling to 0°C. This process allows for the selective crystallization of the high-purity wax ester, while unreacted starting materials and byproducts remain in the solvent.

Experimental Protocols Protocol for Direct Esterification Synthesis

This protocol is adapted from general procedures for wax ester synthesis.

- Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add equimolar amounts of palmitic acid (e.g., 25.65 g, 0.1 mol) and stearyl alcohol (27.05 g, 0.1 mol).
- Solvent and Catalyst Addition: Add an appropriate solvent such as toluene (~150 mL) to facilitate azeotropic removal of water. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (e.g., 0.5% by weight of total reactants).
- Reaction: Heat the mixture to reflux (approx. 110-120°C). Monitor the reaction by observing
 the collection of water in the Dean-Stark trap. The reaction is typically complete when the
 theoretical amount of water (~1.8 mL for 0.1 mol scale) has been collected (usually 4-8
 hours).
- Work-up: Cool the reaction mixture to room temperature. Wash the organic phase with a
 saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash
 with brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **stearyl palmitate**.

Protocol for Lipase-Catalyzed Synthesis

This protocol is based on procedures for the enzymatic synthesis of similar wax esters.



- Reactant Preparation: In a screw-capped flask, dissolve palmitic acid (e.g., 2.0 mmol) and stearyl alcohol (e.g., 4.0 mmol, a 2:1 molar ratio of alcohol to acid) in a suitable organic solvent like hexane (e.g., 5.0 mL).
- Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, ~0.4 g).
- Reaction: Incubate the mixture in a horizontal water bath shaker at a controlled temperature (e.g., 40-50°C) for a specified time (e.g., 1-24 hours). Reaction progress can be monitored by taking aliquots and analyzing via TLC or GC.
- Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with fresh solvent and reused.
- Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

Protocol for Purification by Crystallization

- Dissolution: Dissolve the crude **stearyl palmitate** in a minimum amount of hot ethanol (~70°C).
- Crystallization: Slowly cool the solution to room temperature, then transfer to an ice bath or refrigerator (0-4°C) and allow it to stand for several hours to promote complete crystallization.
- Filtration: Collect the crystallized solid by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of ice-cold ethanol to remove residual impurities.
- Drying: Dry the purified stearyl palmitate crystals in a vacuum oven at a temperature below its melting point (e.g., 40°C) to a constant weight.

Protocol for GC-MS Characterization

Gas chromatography-mass spectrometry (GC-MS) is used to confirm the purity and identity of the synthesized **stearyl palmitate**.



- Sample Preparation (Derivatization): While wax esters can sometimes be analyzed directly, analysis is often improved by derivatizing any unreacted fatty acids. A small amount of the sample (~1 mg) is dissolved in a solvent (e.g., isooctane). A silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is added, and the mixture is heated (e.g., at 60°C for 30 minutes) to convert any free fatty acids to their more volatile TMS esters.
- GC-MS Instrument Setup:
 - Column: Use a non-polar capillary column suitable for high-temperature analysis (e.g., AT™-5MS, 30 m x 0.25 mm).
 - Injector: Splitless injection at 280°C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.5-2.0 mL/min).
 - Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15-20°C/min to 280-300°C and hold for 10 minutes.
 - MS Detector: Electron Impact (EI) ionization at 70 eV. Scan range m/z 50-700.
- Analysis: Inject 1 μL of the prepared sample. The retention time of the stearyl palmitate
 peak will be characteristic, and the mass spectrum will show a molecular ion peak (m/z
 508.9) and characteristic fragmentation patterns confirming its identity.

Applications in Research and Drug Development

Stearyl palmitate is primarily used as an excipient in topical and transdermal formulations. Its functions include:

- Emollient and Skin Conditioner: It forms an occlusive layer on the skin, reducing transepidermal water loss and improving skin texture.
- Thickener and Viscosity Modifier: It increases the viscosity of oil-based systems in creams and lotions, enhancing stability and sensory feel.
- Emulsion Stabilizer: It helps to stabilize oil-in-water and water-in-oil emulsions.
- Binder: In solid dosage forms or pressed powders, it acts as a binder to ensure cohesion.



In drug development, it is explored for use in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for controlled drug release and targeted delivery of therapeutic agents.

Safety and Toxicology

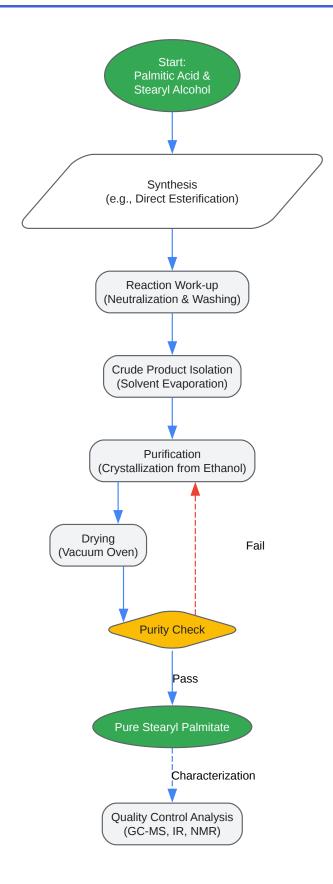
Stearyl palmitate is considered a safe and non-toxic ingredient for cosmetic and pharmaceutical applications.

- Acute Toxicity: The acute oral toxicity is very low (LD₅₀ > 5 g/kg), and dermal toxicity is also low (LD₅₀ > 2 g/kg).
- Irritation: It is not expected to be a skin or eye irritant in its solid form. Contact with the molten wax may cause thermal burns.
- Sensitization: It is not considered a skin sensitizer.
- Regulatory Status: The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that stearyl palmitate is safe for use in cosmetic ingredients.

Summary Workflow

The following diagram illustrates the logical workflow from synthesis to characterization of **stearyl palmitate**.





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Caption: Workflow for stearyl palmitate synthesis.



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References

- 1. Buy Stearyl palmitate | 8006-54-0 | >98% [smolecule.com]
- 2. Buy Stearyl palmitate | 2598-99-4 [smolecule.com]
- 3. Stearyl Palmitate | C34H68O2 | CID 75778 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
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 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193153#stearyl-palmitate-chemical-structure-and-properties]

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